molecular formula C19H28N6O3 B6131466 3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide

3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide

Cat. No.: B6131466
M. Wt: 388.5 g/mol
InChI Key: SPESTWTYUXHDEC-UHFFFAOYSA-N
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Description

3-(2-Ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide is a complex organic compound that features a unique combination of imidazole, pyridazine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-3-17-20-7-9-24(17)8-5-18(26)21-6-4-16-14-25(10-11-28-16)15-12-19(27)23(2)22-13-15/h7,9,12-13,16H,3-6,8,10-11,14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPESTWTYUXHDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)NCCC2CN(CCO2)C3=CC(=O)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with morpholine derivatives under controlled conditions.

  • Step 1: Synthesis of 2-ethylimidazole

    • React ethylamine with glyoxal in the presence of ammonium acetate to form 2-ethylimidazole.
    • Reaction conditions: Reflux in ethanol for several hours.
  • Step 2: Synthesis of 1-methyl-6-oxopyridazine

    • React methylhydrazine with diethyl oxalate to form 1-methyl-6-oxopyridazine.
    • Reaction conditions: Reflux in ethanol for several hours.
  • Step 3: Coupling Reaction

    • Couple 2-ethylimidazole with 1-methyl-6-oxopyridazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
    • Reaction conditions: Stirring at room temperature for several hours.
  • Step 4: Formation of the Final Compound

    • React the coupled product with morpholine derivative under basic conditions to form the final compound.
    • Reaction conditions: Stirring at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation:

    • The imidazole ring can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
    • Major products: Oxidized imidazole derivatives.
  • Reduction:

    • The pyridazine ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Major products: Reduced pyridazine derivatives.
  • Substitution:

    • The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
    • Major products: Substituted morpholine derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Bases: Triethylamine, sodium hydroxide.
  • Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials and polymers.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

  • 2-ethylimidazole
  • 1-methyl-6-oxopyridazine
  • Morpholine derivatives

Comparison:

    2-Ethylimidazole: While 2-ethylimidazole is a simpler structure, it lacks the additional functional groups that confer the unique biological activities of the target compound.

    1-Methyl-6-oxopyridazine: This compound shares the pyridazine core but lacks the imidazole and morpholine moieties, limiting its range of applications.

    Morpholine derivatives: These compounds are versatile intermediates but do not possess the combined functionalities of the target compound.

Uniqueness: The uniqueness of 3-(2-ethylimidazol-1-yl)-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]propanamide lies in its multi-functional structure, which allows for diverse interactions with biological targets and a wide range of applications in scientific research and industry.

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